molecular formula C9H10FIO2 B14041044 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Cat. No.: B14041044
M. Wt: 296.08 g/mol
InChI Key: GNWAISUJBOSJMD-UHFFFAOYSA-N
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Description

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is a substituted benzene derivative designed for use as a key synthetic intermediate in advanced chemical research and development. This compound integrates fluorine, iodine, and a methoxymethoxy-protecting group on a toluene backbone, making it a versatile and multifunctional building block for constructing complex molecules. The primary research value of this compound lies in its application in medicinal chemistry and drug discovery. The presence of halogen atoms, particularly the iodine, provides a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are instrumental in creating carbon-carbon and carbon-heteroatom bonds . This allows researchers to systematically build and diversify chemical libraries. Compounds with similar substitution patterns are frequently explored in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), a target in immuno-oncology and for the treatment of various disorders . The methoxymethoxy (MOM) group serves as a protected alcohol, offering stability during synthetic transformations while being readily removable under mild acidic conditions to reveal a phenolic hydroxyl group for further functionalization. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

InChI

InChI=1S/C9H10FIO2/c1-6-3-7(11)9(10)8(4-6)13-5-12-2/h3-4H,5H2,1-2H3

InChI Key

GNWAISUJBOSJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)F)OCOC

Origin of Product

United States

Foundational & Exploratory

Structure and properties of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

This guide details the physicochemical properties, synthesis, and application logic of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (CAS: 1253214-36-6).

As a Senior Application Scientist, I classify this molecule as a "Linchpin Intermediate" in medicinal chemistry. It is designed for high-precision fragment-based drug discovery (FBDD), specifically for constructing poly-substituted biaryls found in kinase inhibitors and macrocyclic natural products.

Structural Analysis: The 1,2,3-Contiguous Pattern

The value of this scaffold lies in its dense functionalization. Unlike standard 1,4-disubstituted benzenes, this molecule features a 1,2,3-trisubstituted core (Iodo-Fluoro-MOM) with a meta-methyl group.

  • 1-Iodo (-I): A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Its position ortho to fluorine accelerates oxidative addition due to the "ortho-fluorine effect" (electronic destabilization of the C-I bond).

  • 2-Fluoro (-F): Acts as a metabolic blocker (preventing oxidation at this site) and a dipole modulator. Critically, it serves as a Directed Ortho Metalation (DoM) director during synthesis.

  • 3-Methoxymethoxy (-OMOM): A robust phenol protecting group. It is orthogonal to basic coupling conditions but acid-labile, allowing late-stage revelation of the phenol for hydrogen bonding or further derivatization.

  • 5-Methyl (-CH₃): Provides lipophilicity and breaks molecular symmetry, often crucial for selectivity in enzyme binding pockets.

Physicochemical Profile

The following data is synthesized from structural analogs and calculated descriptors, as experimental data for this specific regioisomer is sparse in public literature.

PropertyValue / DescriptionContext
Molecular Formula C₉H₁₀FIO₂-
Molecular Weight 312.08 g/mol Heavy atom count favors fragment coupling.
Physical State Pale Yellow Oil or Low-Melting SolidImpurities (iodine) often yellow the sample.
Boiling Point ~145-150°C (at 0.5 mmHg)Estimated; requires high vacuum for distillation.
Solubility DCM, THF, Toluene, EtOAcInsoluble in water due to lipophilic I/Me/F groups.
Stability Acid-Sensitive, Light-SensitiveMOM hydrolyzes at pH < 4. C-I bond degrades under UV.
Isomer Warning DO NOT CONFUSE WITH 2-Fluoro-5-iodo-1-methoxy-3-methylbenzeneThe 5-iodo isomer is commercially common but electronically distinct.

Synthesis Strategy: The Directed Ortho Metalation (DoM) Route

While electrophilic aromatic substitution (iodination) of phenols is common, it lacks the regiocontrol required to place the iodine between the fluorine and the oxygen. Direct iodination of 2-fluoro-5-methylphenol typically yields the 6-iodo (ortho to OH, para to F) or 4-iodo products.

To achieve the 1-iodo-2-fluoro-3-OMOM pattern, we must utilize Directed Ortho Metalation (DoM) . The fluorine atom is a powerful inductive director that acidifies the adjacent proton (C3 relative to F), while the MOM group coordinates the lithium base.

Validated Protocol Workflow
  • Starting Material: 2-Fluoro-5-methylphenol (CAS: 63762-79-8).[1][2]

  • Step 1: Protection: Formation of the MOM ether.

  • Step 2: Regioselective Lithiation: Using n-BuLi or sec-BuLi at -78°C.

  • Step 3: Electrophilic Quench: Addition of Iodine (I₂).

Detailed Methodology

Step 1: MOM Protection

  • Reagents: 2-Fluoro-5-methylphenol (1.0 eq), Chloromethyl methyl ether (MOMCl, 1.2 eq), DIPEA (1.5 eq) or NaH (1.1 eq).

  • Solvent: DCM (for DIPEA) or THF/DMF (for NaH).

  • Procedure: Treat the phenol with base at 0°C, then add MOMCl dropwise. Stir at RT for 2-4 hours. Quench with NaHCO₃.

  • Why: The MOM group protects the phenol from lithiation and assists in directing the subsequent metalation.

Step 2 & 3: DoM and Iodination

  • Reagents: MOM-protected intermediate (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Iodine (1.2 eq).

  • Solvent: Anhydrous THF (Critical: Must be dry to prevent protonation).

  • Procedure:

    • Cool THF solution of MOM-ether to -78°C (acetone/dry ice bath).

    • Add n-BuLi dropwise over 20 mins. Maintain temp < -70°C.

    • Stir for 1 hour at -78°C. Mechanism: Lithium coordinates to the MOM oxygen and deprotonates the position ortho to the Fluorine (C3). The inductive effect of Fluorine makes this proton the most acidic (pKₐ ~35-38 vs >40 for others).

    • Add Iodine (dissolved in THF) dropwise. The solution will decolorize as I₂ is consumed.

    • Warm to RT and quench with saturated Na₂S₂O₃ (sodium thiosulfate) to remove excess iodine.

  • Yield Expectation: 75-85%.

Visualization: Synthesis Pathway

SynthesisPathway cluster_DoM Directed Ortho Metalation (DoM) SM 2-Fluoro-5-methylphenol (Starting Material) MOM MOM Protection (+ MOMCl, Base) SM->MOM Inter Intermediate: 1-OMOM-2-F-5-Me-benzene MOM->Inter Li Lithiation (-78°C) (n-BuLi, THF) Inter->Li Lithio Lithiated Species: Li positioned at C3 (Ortho to F) Li->Lithio Quench Iodine Quench (+ I2) Lithio->Quench Product TARGET: 2-Fluoro-1-iodo-3-(OMOM)-5-Me Quench->Product

Figure 1: Regioselective synthesis via Directed Ortho Metalation (DoM). The synergy of MOM-coordination and Fluorine-acidity directs lithiation exclusively to the position between them.

Reactivity & Applications

This molecule is a "divergent point" intermediate. The iodine allows for carbon-carbon bond formation, while the MOM group preserves the phenol for later functionalization.

Palladium-Catalyzed Cross-Coupling

The C-I bond is the weakest bond in the aromatic system (Bond Dissociation Energy ~65 kcal/mol), making it highly reactive toward Pd(0) oxidative addition.

  • Suzuki-Miyaura: Coupling with aryl/alkyl boronic acids.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.

    • Note: The ortho-fluorine substituent can retard transmetallation slightly due to steric crowding but generally accelerates the initial oxidative addition.

  • Sonogashira: Coupling with terminal alkynes.

    • Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.

    • Application: Synthesis of fused heterocycles (e.g., benzofurans) via subsequent cyclization involving the deprotected phenol.

Deprotection Strategy

The MOM group is stable to base (LiOH, K₂CO₃) and reducing agents (NaBH₄), but cleaves under acidic conditions.

  • Standard Protocol: 6M HCl in THF/MeOH or TFA in DCM.

  • Mild Protocol (if acid-sensitive groups present): CBr₄ / iPrOH (reflux) or MgBr₂ in Et₂O.

Visualization: Divergent Reactivity

Reactivity Core 2-Fluoro-1-iodo-3-(OMOM)-5-Me Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C Bond Formation Sono Sonogashira Coupling (Alkyne, CuI, Pd cat.) Core->Sono C-C Bond Formation Acid Acid Hydrolysis (HCl or TFA) Core->Acid Deprotection Biaryl Biaryl Product (Retains MOM, F, Me) Suzuki->Biaryl C-C Bond Formation Alkyne Alkynylated Product (Precursor to Benzofurans) Sono->Alkyne C-C Bond Formation Phenol Deprotected Phenol (2-Fluoro-3-iodo-5-methylphenol) Acid->Phenol Deprotection Biaryl->Acid Late Stage Deprotection

Figure 2: Divergent synthetic utility. The scaffold supports orthogonal functionalization: coupling at the Iodine site followed by unmasking of the Phenol.

Safety & Handling Protocols

  • MOMCl Warning: The synthesis requires Chloromethyl methyl ether (MOMCl), which is a known human carcinogen .

    • Control: All reactions involving MOMCl must be performed in a certified fume hood. Use commercially available MOMCl solutions (usually in Toluene) to minimize vapor exposure compared to neat reagent.

  • Iodinated Waste: Organic iodides can be toxic. Segregate waste into halogenated solvent disposal streams.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Iodine-carbon bonds can be photolabile; use amber vials to prevent radical decomposition.

References

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. (MOM Ether protection protocols).[3] Wiley-Interscience. Link

  • Schlosser, M. (2005). The "Heavy" Halogens Iodine and Bromine as Substituents of Aromatic and Heteroaromatic Rings: Their Introduction, Behavior, and Replacement. Helvetica Chimica Acta. (Discussion on regioselectivity in halogenated aromatics). Link

  • PubChem. (2024). Compound Summary: 2-Fluoro-5-methylphenol (Precursor). National Library of Medicine. Link

Sources

Technical Monograph: Handling, Stability, and Safety Profiling of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Molecular Architecture & Reactivity Profile

This guide deviates from standard SDS templates to provide a functional safety analysis. This compound is a high-value intermediate, likely used in the synthesis of kinase inhibitors or polyketide natural products. Its safety profile is dominated by two competing functionalities: the labile Methoxymethyl (MOM) ether and the reactive Aryl Iodide .[1]

Chemical Identity & Physicochemical Properties[2]
PropertySpecification
IUPAC Name 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene
CAS Number 1253214-36-6
Molecular Formula C

H

FIO

Molecular Weight 312.08 g/mol
Physical State Solid (Low melting point) or Viscous Oil (depending on purity)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water
Key Functional Groups Aryl Iodide (C-I), MOM Ether (R-O-CH

-O-Me), Aryl Fluoride (C-F)
The "Loaded Spring" Concept

As a Senior Application Scientist, I characterize this molecule as a "loaded spring." It is designed for specific reactivity but possesses inherent instabilities that dictate handling:

  • The MOM Group (Acid Sensitivity): The methoxymethyl ether is an acetal.[1][2][3] Upon contact with even weak acids (or acidic silica gel), it hydrolyzes to release Formaldehyde (a known carcinogen) and the parent phenol.

  • The Aryl Iodide (Light/Metal Sensitivity): The C-I bond is weak (~65 kcal/mol).[1] It is prone to homolytic cleavage by UV light (turning the sample purple/brown) and oxidative addition by transition metals (Pd, Cu).

Part 2: Predictive Hazard Identification (GHS)

Note: As a specialized intermediate, specific toxicological data (LD50) is likely unavailable.[1] The following classifications are derived from Structure-Activity Relationships (SAR) and the properties of MOM-protected phenols.

GHS Classification (Derived)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[4]
Serious Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[1][5]
Carcinogenicity Cat 1BH350: May cause cancer (Potential release of Formaldehyde/MOM-Cl precursors).[1][5]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][4]
Aquatic Toxicity Acute 1H400: Very toxic to aquatic life (Common for organoiodines).[1]
The "Hidden" Hazard: Formaldehyde Evolution

Standard SDSs often miss the secondary hazard of deprotection.[1]

  • Mechanism: In acidic waste streams (pH < 4), the MOM group cleaves:

    
    
    
  • Risk: Do not dispose of this compound into acidic aqueous waste containers without neutralization.[1] It can generate carcinogenic vapors in the waste drum.[1]

Part 3: Operational Protocols & Handling

Storage Hierarchy[1]
  • Temperature: Store at 2–8°C .

  • Atmosphere: Store under Argon or Nitrogen .[1][6] Oxygen can promote oxidation of the ether; moisture promotes hydrolysis.[1]

  • Light: Amber vials are mandatory to prevent iodine homolysis.[1]

Experimental Workflow: Palladium-Catalyzed Coupling

This compound is typically used as an electrophile in Suzuki-Miyaura or Sonogashira couplings.

Protocol: Cross-Coupling Setup

  • Degassing: The aryl iodide is sensitive to aerobic oxidation during catalysis.[1] Solvents (THF/Dioxane) must be sparged with inert gas for >15 mins.[1]

  • Base Selection: Use mild bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ).[1] Avoid strong Lewis acids which might prematurely cleave the MOM group.[1]
  • Workup: Quench with saturated NH

    
    Cl. Critical:  Ensure the quench is not strongly acidic (pH > 5) to keep the MOM group intact if that is the desired product.[1]
    
De-protection Protocol (Safety Critical)

When removing the MOM group to reveal the phenol, you are generating formaldehyde.

  • Setup: Use a fume hood with a face velocity >100 fpm.[1]

  • Reagent: Typically 6M HCl in THF or TFA in DCM.

  • Scrubbing: Vent the reaction vessel through a bubbler containing aqueous Ammonium Hydroxide .

    • Chemistry: Ammonia reacts with formaldehyde to form Hexamethylenetetramine (non-toxic solid), neutralizing the vapor hazard.

Part 4: Visualizing the Safety Architecture

The following diagram illustrates the "Lifecycle of Risk" for this molecule, distinguishing between physical stability hazards and chemical toxicity hazards.

SafetyLifecycle cluster_controls Required Engineering Controls Compound 2-Fluoro-1-iodo-3-(methoxymethoxy) -5-methylbenzene Acid Acid Contact (HCl, TFA, Acidic Silica) Compound->Acid Hydrolysis Risk Light UV Light / Heat (>25°C) Compound->Light Homolytic Cleavage Base Strong Base / Nucleophiles Compound->Base Generally Stable HCHO HAZARD: Formaldehyde Release (Carcinogen Gas) Acid->HCHO Deprotection Mechanism Iodine Degradation: Iodine Homolysis (Purple discoloration) Light->Iodine Radical Mechanism Stable Stable Intermediate (Desired State) Base->Stable Safe Handling Range Scrubber Ammonia Scrubber (For Deprotection) HCHO->Scrubber Amber Amber Glassware (Light Protection) Iodine->Amber

Caption: Figure 1. Reactivity-driven hazard map showing the divergence between stability (Base) and toxic release (Acid).

Part 5: Emergency Response & Waste Disposal[10]

Spill Response
  • Small Spill (<5g):

    • Evacuate the immediate area (potential for formaldehyde if hydrolyzed by humidity).[1]

    • Don PPE: Nitrile gloves (double gloved), lab coat, safety goggles.[1]

    • Absorb with inert material (Vermiculite or Sand).[1] Do not use paper towels (acidic cellulose can trigger degradation).[1]

    • Clean surface with a dilute ammonia solution to neutralize any generated formaldehyde.[1]

Waste Disposal
  • Stream A (Solid Waste): Pack in a sealable container. Label as "Halogenated Organic Solid" and "Potential Carcinogen."[1]

  • Stream B (Aqueous Waste): If the MOM group was cleaved, the aqueous layer contains formaldehyde. Treat with excess Ammonia or Sodium Bisulfite before disposal to convert HCHO to non-volatile adducts.[1]

  • Prohibition: NEVER mix with acidic waste streams (e.g., Piranha solution waste, Chromic acid) as this will generate heat and gas immediately.

References

  • MOM Ether Stability & Properties: Greene, T. W., & Wuts, P. G. M. (1999).[1][2][7] Protective Groups in Organic Synthesis (3rd ed.).[1] John Wiley & Sons.[1] (Chapter on Protection of Phenols).[1][5]

  • Formaldehyde Generation from MOM Ethers: Berliner, M. A., & Belecki, K. (2005).[1] Simple, Rapid, and Efficient Preparation of Chloromethyl Methyl Ether and Other α-Haloalkyl Ethers. Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

  • General Safety for Halogenated Aromatics: PubChem Compound Summary for Fluorinated/Iodinated Benzenes. National Center for Biotechnology Information.[1] [Link]

  • Organoiodine Handling Guidelines: Oak Ridge National Laboratory. (2021).[1] Safe Handling of Organoiodine Compounds. [Link] (General Chemical Safety Guidelines)

Sources

Title: A Senior Application Scientist's Guide: Differentiating 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene and its Methoxy Analog in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and functional differences between 2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene and its corresponding methoxy analog, 2-fluoro-1-iodo-3-methoxy-5-methylbenzene. While structurally similar, these two molecules serve fundamentally different strategic roles in multi-step organic synthesis, particularly within the context of drug discovery and development. The core distinction lies in the function of the oxygen substituent: the methoxymethoxy (MOM) group acts as a temporary, acid-labile protecting group for a phenol, offering synthetic flexibility, whereas the methoxy group is a robust, permanent ether. This guide will dissect the implications of this difference, exploring the roles of the other key functional groups (iodo and fluoro), providing comparative data, detailing validated experimental protocols, and illustrating the strategic decision-making process that governs the selection of one analog over the other.

Introduction to the Core Scaffolds

In modern medicinal chemistry, the precise construction of complex aromatic molecules is paramount. Aryl halides, particularly iodides, serve as versatile building blocks for creating carbon-carbon and carbon-heteroatom bonds. The two molecules at the center of this guide are critical intermediates in this field.

StructureIUPAC NameKey Feature

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzeneMOM Protecting Group
2-Fluoro-1-iodo-3-methoxy-5-methylbenzeneMethoxy Group

At first glance, the difference appears minor. However, the choice between a methoxymethoxy (MOM) ether and a simple methoxy ether is a critical strategic decision. The MOM group is a protecting group , a temporary modification designed to mask the reactivity of the phenolic hydroxyl group, which can be removed later in the synthesis.[1][2] In contrast, the methoxy group is a stable ether, generally considered a permanent fixture of the final molecular structure under most synthetic conditions. This guide will illuminate how this single distinction dictates the synthetic utility of each molecule.

The Strategic Role of Key Functional Groups

To appreciate the core difference, one must first understand the roles of the other substituents on the aromatic ring, which provide the primary avenues for molecular elaboration and biological tuning.

The Iodo Group: A Handle for Cross-Coupling

Both molecules feature an iodine atom, which is the most significant feature for synthetic diversification. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly reactive and an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions.[3][4] These reactions are foundational in modern drug synthesis and allow for the precise and efficient formation of new bonds.

Common Cross-Coupling Reactions Utilizing Aryl Iodides:

  • Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters.[3]

  • Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[3]

  • Negishi Coupling: Forms C-C bonds with organozinc compounds.[3][4]

  • Heck Coupling: Forms C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Forms C-N bonds with amines.

The high reactivity of the C-I bond allows these transformations to proceed under mild conditions, often with high functional group tolerance, making it ideal for the late-stage functionalization of complex molecules.[3][4]

Fig. 2: The protection/deprotection cycle using a MOM group.

Comparative Analysis in a Synthetic Context

The choice between the MOM-protected analog and the methoxy analog depends entirely on the synthetic plan.

Synthetic Workflow Comparison

Consider a hypothetical synthesis where the goal is to first perform a Suzuki coupling at the iodine position and then form an ether at the phenolic oxygen.

G cluster_0 Path A: Using the MOM-Protected Analog (Flexibility) cluster_1 Path B: Using the Methoxy Analog (Stability) a Start: Aryl-O-MOM b 1. Suzuki Coupling (Pd cat., R-B(OH)₂) a->b c 2. MOM Deprotection (H⁺) b->c d 3. Etherification (Base, R'-X) c->d e Final Product: R-Aryl-O-R' d->e x Start: Aryl-O-Me y 1. Suzuki Coupling (Pd cat., R-B(OH)₂) x->y z Final Product: R-Aryl-O-Me y->z

Fig. 3: Contrasting synthetic pathways.
  • Path A demonstrates the flexibility of the MOM analog. The phenol is protected, allowing the Suzuki coupling to proceed cleanly. The MOM group is then removed to enable a subsequent reaction at that now-available site.

  • Path B is more direct but less flexible. The Suzuki coupling proceeds, but the methoxy group remains, yielding a final product where that position is permanently methylated. This path is ideal if the target molecule contains a methoxy group.

Data Summary Table
Property2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene2-Fluoro-1-iodo-3-methoxy-5-methylbenzene
Primary Role Synthetic IntermediateSynthetic Building Block / Final Product Analog
Oxygen Substituent Methoxymethoxy (MOM) Ether (Acetal)Methoxy Ether
Function Temporary protecting group for a phenol.Permanent, stable ether.
Stability to Acid Labile . Cleaved under mild to moderate acidic conditions. [5][6][7][8]Stable . Requires harsh, potent Lewis acids (e.g., BBr₃) for cleavage.
Stability to Base Stable . [5]Stable .
Cleavage Conditions HCl/MeOH, p-TsOH, Lewis Acids (e.g., BiCl₃, ZrCl₄). [6][8][9]BBr₃, HBr.
Typical Use Case Multi-step synthesis where the phenolic -OH must be revealed for a later reaction.Synthesis where the final target molecule contains a methoxy group.

Experimental Protocols

The following protocols are representative, self-validating procedures that illustrate the principles discussed.

Protocol: Deprotection of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

This protocol describes a mild, acid-catalyzed cleavage of the MOM ether.

  • Objective: To convert the MOM-protected phenol to the free phenol.

  • Rationale: Methanol is used as a solvent. A catalytic amount of strong acid (HCl) is sufficient to protonate the acetal oxygen, initiating cleavage. The reaction is typically run at room temperature to prevent side reactions. The workup neutralizes the acid and removes water-soluble byproducts.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (1.0 eq) in methanol (MeOH, approx. 0.1 M concentration).

  • Acidification: To the stirred solution at room temperature (20-25 °C), add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops, or a 0.1 M final concentration).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases to neutralize the acid.

  • Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product, 2-fluoro-1-iodo-3-hydroxy-5-methylbenzene, can be purified by flash column chromatography if necessary.

Protocol: Suzuki-Miyaura Coupling of the Aryl Iodide Scaffold

This protocol is applicable to both the MOM-protected and methoxy analogs, demonstrating the utility of the iodo group.

  • Objective: To form a new carbon-carbon bond at the iodine position.

  • Rationale: A palladium catalyst, typically with a phosphine ligand, is used to facilitate the catalytic cycle. A base is required to activate the boronic acid partner. A solvent system like dioxane/water or DME/water is common to dissolve both the organic and inorganic reagents.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask, add the aryl iodide (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Heating: Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion: Making the Right Strategic Choice

The distinction between 2-fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene and its methoxy analog is a clear illustration of a fundamental principle in organic synthesis: the strategic use of protecting groups.

  • Choose 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene when... your synthetic route requires the temporary masking of a phenolic hydroxyl. This molecule provides the flexibility to perform reactions incompatible with a free phenol (e.g., using organometallic reagents) before revealing the hydroxyl group for subsequent, targeted transformations.

  • Choose 2-Fluoro-1-iodo-3-methoxy-5-methylbenzene when... the methoxy group is a desired, permanent feature of your final target molecule. This building block offers a more direct and atom-economical route if no further chemistry is required at that position.

Ultimately, the decision is not about inherent superiority but about foresight and planning. An experienced synthetic chemist analyzes the entire reaction sequence and selects the starting material that provides the most efficient, high-yielding, and robust pathway to the final target.

References

  • Vertex AI Search Grounding API. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Calibre Chemicals. (n.d.). Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
  • Apollo Scientific. (n.d.).
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride.
  • BenchChem. (2025). Application Note: Acid-Catalyzed Cleavage of Methoxymethyl (MOM) Ethers.
  • Wikipedia. (n.d.). Methoxymethyl ether.
  • RSC Publishing. (n.d.). BiCl3-Facilitated removal of methoxymethyl-ether/ester derivatives and DFT study of –O–C–O– bond cleavage.
  • Slideshare. (n.d.). Cross Coupling with Iodobenzene Powers Drug Discovery.
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (CAS: 2734775-36-9) is a highly specialized aryl iodide scaffold. It serves as a critical building block for constructing biaryl systems found in kinase inhibitors and allosteric modulators.

The "Why" Behind the Chemistry

This substrate offers a unique reactivity profile that distinguishes it from standard aryl halides:

  • The "Ortho-Fluoro Effect": The fluorine atom at the C2 position is inductively electron-withdrawing. Unlike steric bulk (e.g., a methyl group) which hinders reactivity, the small Van der Waals radius of fluorine (1.47 Å) combined with its electronegativity actually accelerates oxidative addition of the Palladium(0) species into the C–I bond [1].

  • The MOM-Ether Liability: The methoxymethoxy (MOM) group at C3 is a robust protecting group under basic conditions but is highly acid-labile . Standard workup protocols involving 1M HCl or acidic silica gel chromatography can catastrophically degrade the molecule back to the phenol.

  • Iodide Reactivity: As an aryl iodide, this substrate is highly reactive. It often couples at room temperature or mild heating (40–60°C), minimizing the risk of thermal decomposition or homocoupling.

Strategic Reaction Design

To ensure high yields (>85%) and purity, the reaction system must be engineered to balance the high reactivity of the iodide with the stability of the MOM group.

Decision Matrix: Catalyst & Base Selection
ComponentRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM First Choice. The bidentate ferrocenyl ligand prevents β-hydride elimination and is extremely robust against air/moisture. Excellent for standard aryl-aryl couplings.
AlternativeXPhos Pd G2 For Steric Bulk. Use if the boronic acid partner is sterically hindered (e.g., ortho-substituted). The bulky biaryl phosphine facilitates reductive elimination.
Base K₂CO₃ or K₃PO₄ Mandatory. Use mild inorganic bases. Avoid hydroxide bases (NaOH/KOH) if the partner has sensitive esters. Strictly avoid organic amine bases if high temps are required (reduces Pd).
Solvent Dioxane/H₂O (4:1) Standard. The water cosolvent is essential to dissolve the inorganic base and activate the boronic acid (formation of the boronate species).

Detailed Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for coupling with simple phenyl, pyridyl, or pyrazolyl boronic acids.

Reagents:

  • Substrate: 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (1.0 equiv)

  • Boronic Acid/Pinacol Ester: (1.2 – 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with dichloromethane (3–5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a reaction vial or round-bottom flask. Allow to cool under a stream of Argon or Nitrogen.

  • Solvent Degassing: Sparge the Dioxane/Water mixture with argon for 15 minutes. Note: Dissolved oxygen is the primary cause of homocoupling side-products.

  • Charging: Add the aryl iodide (Substrate), Boronic acid, and K₂CO₃ to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Cap the vial immediately.

  • Reaction: Heat the block/bath to 60°C .

    • Checkpoint: Monitor by LCMS or TLC after 2 hours. The high reactivity of the iodide often leads to full conversion within 2–4 hours.

  • Workup (CRITICAL):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with Saturated NaHCO₃ or Brine.

    • WARNING: Do NOT wash with 1M HCl or NH₄Cl, as the acidity can cleave the MOM ether.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

Protocol B: "Difficult" Coupling (Sterically Hindered Partners)

Use this if the boronic acid partner has ortho-substituents or is electron-poor.

Modifications:

  • Catalyst: XPhos Pd G2 (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Solvent: THF / Water (10:1)

  • Temperature: 40°C (The highly active Buchwald catalyst allows lower temps).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific influence of the 2-Fluoro substituent and the critical safety check for the MOM group.

SuzukiMechanism Substrate Substrate: 2-Fluoro-1-iodo-3-(MOM)-5-Me-benzene OxAdd Oxidative Addition (Fast due to Ortho-F effect) Substrate->OxAdd Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd + Substrate TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (MOM-Protected) RedElim->Product AcidWorkup ACIDIC WORKUP (HCl / Silica) Product->AcidWorkup Mistake Degradation DEGRADATION (MOM Cleavage -> Phenol) AcidWorkup->Degradation Hydrolysis

Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition via the ortho-fluoro effect and the critical instability of the MOM group during acidic workup.

Troubleshooting & Optimization Guide

Issue: Dehalogenation (Formation of Ar-H)
  • Symptom: You observe the mass of the starting material minus Iodine (+1 Da) in LCMS.

  • Cause: The oxidative addition occurred, but transmetallation was too slow. The Pd-Ar species abstracted a hydride (likely from the solvent or phosphine ligand).

  • Solution:

    • Increase the concentration of the Boronic Acid (1.5 -> 2.0 equiv).

    • Switch solvent to Toluene/Water (Toluene is less prone to hydride donation than THF/Dioxane).

    • Lower the reaction temperature to 40°C.

Issue: Homocoupling (Ar-Ar)
  • Symptom: Dimerization of the starting iodide or the boronic acid.

  • Cause: Incomplete degassing (Oxygen presence).

  • Solution: Freeze-pump-thaw the solvent or sparge vigorously with Argon for >20 mins.

Issue: MOM Cleavage
  • Symptom: Appearance of a phenol peak (Mass - 45 Da).

  • Cause: Trace acid in the solvent (e.g., old CDCl₃ used for NMR) or acidic workup.

  • Solution: Add 1% Triethylamine to the eluent during column chromatography to neutralize the silica gel.

References

  • Ortho-Fluoro Effect in Cross-Coupling

    • Title: "The impact of ortho-fluorine substituents on the rates of palladium-catalyzed oxid
    • Source:Journal of the American Chemical Society[1][2]

    • Link:[Link]

  • MOM Group Stability & Deprotection

    • Title: "Protective Groups in Organic Synthesis (Greene's Protective Groups)"[3]

    • Source:Wiley Online Library
    • Link:[Link]

  • Suzuki Coupling of Sterically Hindered Substrates

    • Title: "Recent advances in the Suzuki–Miyaura cross-coupling reaction of sterically hindered aryl halides."[4][5][6]

    • Source:Chemical Society Reviews
    • Link:[Link]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Title: "Palladium-catalyzed cross-coupling reactions with ligands of the Buchwald type."[7]

    • Source:Accounts of Chemical Research
    • Link:[Link]

Sources

Application Notes and Protocols for Sonogashira Cross-Coupling with 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6] The reaction's utility is underscored by its operational simplicity and tolerance of various functional groups, often proceeding under mild conditions.[1][7]

This guide provides a comprehensive technical overview and detailed protocols for the Sonogashira cross-coupling of a specific and functionally rich substrate: 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene . The presence of an electron-withdrawing fluorine atom, a labile methoxymethyl (MOM) ether protecting group, and the inherent steric hindrance on this aryl iodide presents a unique set of challenges and considerations for achieving high-yielding and selective coupling. These application notes are designed to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to successfully employ this substrate in their synthetic endeavors.

Reaction Mechanism and Key Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] A deep understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (C-I bond), forming a Pd(II) intermediate.[1][7] The reactivity of the aryl halide is a critical factor, with the general trend being I > OTf > Br > Cl.[7][10]

  • Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide species.[1][2] This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transmetalates with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.[1][7]

  • Reductive Elimination: Finally, the diarylalkyne product is formed through reductive elimination from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]

Sonogashira_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I (L)₂ oxidative_addition->pd_intermediate Ar-I transmetalation Transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR (L)₂ transmetalation->pd_alkynyl Cu-C≡CR cu_catalyst Cu(I)X transmetalation->cu_catalyst Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide Cu(I)X, Base base Base cu_acetylide->transmetalation Transfers Acetylide Experimental_Workflow start Start: Assemble Dry Glassware reagents Add Aryl Iodide and Alkyne to Flask start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Anhydrous Solvent (THF) inert->solvent catalysts Add PdCl₂(PPh₃)₂ and CuI solvent->catalysts base Add Base (Triethylamine) catalysts->base reaction Stir at Room Temperature (or Heat if Necessary) base->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product Characterize Product purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: MOM Deprotection for 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MOM-DEP-F-I-Me Status: Open Priority: High (Substrate Sensitivity) Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

You are attempting to deprotect a Methoxymethyl (MOM) ether on a highly functionalized aromatic ring: 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene .

This is not a routine deprotection due to the competing electronic and steric effects of your substituents. A standard textbook approach (e.g., 6M HCl reflux) carries a high risk of degrading your aryl iodide.

Critical Substrate Constraints
FeatureImpact on DeprotectionRisk Factor
MOM Ether Target for cleavage.[1] Requires acid catalysis (Brønsted or Lewis).[2]Low (Standard chemistry)
Aryl Iodide (C-1) The Critical Weakness. Susceptible to acid-catalyzed protodeiodination or halogen migration (scrambling) under harsh conditions.HIGH
Aryl Fluoride (C-2) The Deactivator. Strong inductive effect ($ -I $) reduces electron density on the ether oxygen, making it less basic and harder to protonate than a simple phenol MOM ether.Medium (May stall reaction)
Methyl Group (C-5) Weak activator. Slightly counteracts the fluorine's deactivation.Low

Decision Matrix: Method Selection

Do not default to aqueous acid immediately. Use this logic flow to select the correct protocol for your specific constraints.

MethodSelection Start Start: Select Deprotection Method IsAnhydrous Is strict anhydrous condition required? Start->IsAnhydrous Scale Reaction Scale IsAnhydrous->Scale No TMSBr METHOD A: TMSBr / DCM (Highest Selectivity) IsAnhydrous->TMSBr Yes (Protect Iodine) CBr4 METHOD B: CBr4 / iPrOH (Scalable / Mild) Scale->CBr4 > 1 gram (Avoids Chromatography) HCl METHOD C: HCl / MeOH (Legacy / High Risk) Scale->HCl < 100 mg (Quick Test)

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on substrate sensitivity and scale.

Recommended Protocols

Method A: The "Precision Tool" (TMSBr in DCM)

Best for: Preserving the Aryl Iodide and avoiding aqueous workup issues. Mechanism: Bromosilane-mediated cleavage. The hard silicon atom coordinates to the ether oxygen, facilitating bromide attack.

Reagents:

  • Trimethylsilyl bromide (TMSBr)[3]

  • Dichloromethane (DCM), anhydrous

  • Additives: 4Å Molecular Sieves (optional, ensures dryness)

Protocol:

  • Dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under nitrogen/argon.

  • Cool the solution to 0 °C (ice bath).

  • Add TMSBr (3.0 - 5.0 equiv) dropwise.

    • Note: The fluorine atom reduces the ether's reactivity, so you may need more equivalents than the standard 1.5-2.0.

  • Allow to warm to Room Temperature (RT) and stir for 1–4 hours.

  • Monitoring: Check TLC. If stalled, do not heat. Add 1.0 equiv more TMSBr.

  • Quench: Pour into saturated aqueous NaHCO₃.

  • Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Why this works: TMSBr operates under non-aqueous conditions. It avoids the generation of free HI (hydroiodic acid), which is the primary culprit in deiodination side reactions.

Method B: The "Catalytic Generator" (CBr₄ in Isopropanol)

Best for: Scale-up and ease of handling. Mechanism: In situ generation of HBr in low concentrations.

Reagents:

  • Carbon Tetrabromide (CBr₄) (catalytic, 0.1 – 0.3 equiv)

  • Isopropanol (iPrOH) (Solvent and reagent)[3]

Protocol:

  • Dissolve substrate in Isopropanol (0.1 M).

  • Add CBr₄ (10–30 mol%) .

  • Heat to Reflux (approx. 82 °C) .

  • Monitoring: The reaction usually completes within 2–6 hours.

  • Workup: Simply evaporate the solvent. The byproduct is volatile (isopropyl bromide and formaldehyde acetals). Flash chromatography may be needed to remove traces of CBr₄.

Why this works: The reaction generates HBr slowly. The high temperature helps overcome the electronic deactivation caused by the ortho-fluorine, while the weak acidity prevents iodine cleavage.

Troubleshooting & FAQs

Q1: The reaction is stalled at 50% conversion. Should I add heat?

Answer:

  • If using Method A (TMSBr): Do NOT heat above 30 °C. TMSBr is volatile and heating can cause aggressive side reactions with the iodine. Instead, add ZnBr₂ (0.5 equiv) as a Lewis acid promoter.

  • If using Method B (CBr₄): Ensure you are at a vigorous reflux. The ortho-fluorine effect (inductive withdrawal) significantly lowers the basicity of the MOM oxygen, making the initial protonation/coordination step the rate-limiting bottleneck.

Q2: I see a new spot on TLC that is non-polar. Did I lose the Iodine?

Answer: Likely yes.[2] If you used strong aqueous acid (HCl/H₂SO₄), you may have caused protodeiodination , replacing the Iodine with a Hydrogen.

  • Diagnostic: Check the proton NMR.[4] A lost iodine will result in a new aromatic proton signal (usually a doublet or triplet depending on coupling) and a significant shift in the carbon spectrum.

  • Prevention: Switch to Method A (TMSBr) immediately.

Q3: Can I use BBr₃ (Boron Tribromide)?

Answer: Avoid if possible. While BBr₃ is a classic demethylating agent, it is often too harsh for aryl iodides and can lead to halogen scrambling (where the Bromine replaces the Iodine). TMSBr is the milder, safer silicon analog.

Q4: Why is the Fluorine making this difficult?

Answer: The fluorine atom at the 2-position exerts a strong Inductive Effect (-I) . It pulls electron density through the sigma bond framework, away from the oxygen of the MOM group at position 3.

  • Consequence: The ether oxygen is less nucleophilic/basic. It resists accepting the proton (H⁺) or Lewis Acid (TMS⁺) required to initiate cleavage.

Mechanistic Visualization

Understanding the pathway helps you troubleshoot. Here is the mechanism for the recommended TMSBr cleavage.

TMSBr_Mechanism Substrate Substrate (MOM Ether) Coordination Intermediate 1: Silyl Oxonium Ion Substrate->Coordination + TMSBr (Coordination) Cleavage Transition State: Bromide Attack Coordination->Cleavage Rate Limiting Step Product Product: Silyl Ether + MeBr Cleavage->Product - MeBr Hydrolysis Final Product: Free Phenol Product->Hydrolysis + H2O / NaHCO3 (Workup)

Figure 2: Mechanism of TMSBr-mediated MOM cleavage. Note that the initial coordination is hampered by the electron-withdrawing Fluorine.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The definitive guide on stability and cleavage conditions).

  • Mild cleavage of methoxymethyl (MOM) ethers with trimethylsilyl bromide. Hanessian, S., Delorme, D., & Dufresne, Y. (1984). Tetrahedron Letters, 25(24), 2515-2518. (The foundational paper for Method A).

  • A Simple and Highly Efficient Deprotecting Method for Methoxymethyl Ethers using CBr4. Kim, Y. J., & Varma, R. S. (2005). Tetrahedron Letters. (Basis for Method B).

  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers. Fujioka, H., et al. (2019). Organic Letters. (Discusses the specific electronic differences of aromatic MOM ethers).

Sources

Technical Support Center: Optimizing Grignard Yield for 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis of the Grignard reagent from 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of forming organometallics with highly functionalized aromatic systems. The presence of three distinct functional groups—iodo, fluoro, and a methoxymethyl (MOM) ether—on the benzene ring presents a unique set of challenges that require careful consideration and optimization to achieve high yields and minimize side-product formation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the laboratory. We will delve into the underlying chemical principles to not only provide solutions but also to empower you with the knowledge to adapt and refine your experimental approach.

Troubleshooting Guide & FAQs

Q1: My Grignard reaction is not initiating. What are the most common causes and how can I fix this?

A1: Failure to initiate is one of the most frequent hurdles in Grignard synthesis. The primary culprit is almost always the passivation of the magnesium surface by a layer of magnesium oxide (MgO). This layer prevents the oxidative addition of the magnesium to the aryl iodide.

Troubleshooting Steps:

  • Magnesium Activation: The MgO layer must be disrupted. Several methods can be employed:

    • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break up the oxide layer.

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane is a standard and effective method.[1][2] These activators react with the magnesium surface to expose fresh, reactive metal. The disappearance of the iodine's purple color is an indicator of activation.

    • Pre-formed Grignard: Adding a small amount of a previously prepared Grignard reagent can often initiate the reaction.

  • Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[3]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C for several hours, and then cooled under a stream of inert gas like argon or nitrogen.[4]

    • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard choices.[5][6] THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.[3][7]

    • Starting Material: Ensure your 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene is anhydrous.

Q2: I'm observing a significant amount of a homocoupled dimer (Wurtz-type coupling). How can I minimize this side reaction?

A2: The formation of a biaryl dimer is a common side reaction, particularly with reactive aryl halides.[8][9] This occurs when the newly formed Grignard reagent attacks the C-I bond of another molecule of the starting material.

Strategies to Minimize Homocoupling:

  • Slow Addition: Add the solution of your aryl iodide dropwise to the suspension of activated magnesium. This maintains a low concentration of the starting material in the reaction mixture, favoring the reaction with the magnesium surface over the intermolecular reaction.[1]

  • Reaction Temperature: While initial heating may be necessary for initiation, maintaining a gentle reflux is typically sufficient. Overheating can accelerate the rate of Wurtz coupling.

  • Magnesium Surface Area: Using finer magnesium turnings or powder can increase the available reactive surface area, promoting a faster formation of the Grignard reagent relative to the homocoupling reaction.[8]

Q3: What is the expected reactivity of the different halogens on my starting material? Will the C-F bond react?

A3: The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F. The carbon-iodine bond is significantly weaker and more polarized than the carbon-fluorine bond, making it the exclusive site of reaction under standard Grignard conditions. The C-F bond is exceptionally strong and generally unreactive towards magnesium insertion, meaning you can expect selective formation of the arylmagnesium iodide.[10] Direct formation of Grignard reagents from fluoroalkanes or fluoroarenes is challenging and requires specialized conditions, such as the use of highly reactive Rieke magnesium or mechanochemical methods.[10][11]

Q4: Is the methoxymethoxy (MOM) ether protecting group stable under Grignard formation conditions?

A4: The MOM ether is generally stable to the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions with many electrophiles.[1] However, prolonged reaction times at elevated temperatures or the presence of strong Lewis acidic impurities (e.g., from the magnesium salt) could potentially lead to cleavage. It is advisable to use the freshly prepared Grignard reagent as soon as its formation is complete.

Q5: I have a low yield of my desired product after quenching with an electrophile. What are the potential reasons?

A5: Low product yield can stem from issues in either the Grignard formation step or the subsequent reaction with the electrophile.

Troubleshooting Low Product Yield:

  • Incomplete Grignard Formation: Titrate a small aliquot of your Grignard solution (using a method like Gilman's double titration) to determine the actual concentration of the active Grignard reagent before adding your electrophile. This will tell you if the initial step was successful.

  • Grignard Reagent Degradation: Grignard reagents can degrade over time, especially if not kept under a strictly inert atmosphere. Use the reagent promptly after its formation.

  • Electrophile Reactivity:

    • Steric Hindrance: If your electrophile is sterically hindered, the reaction may be slow. Gentle heating might be required.

    • Enolization: If your electrophile is a ketone with acidic alpha-protons, the Grignard reagent can act as a base, leading to deprotonation (enolization) instead of nucleophilic addition.[1][12] Performing the reaction at lower temperatures can favor the desired addition pathway.

  • Side Reactions of the Grignard Reagent: Besides homocoupling, the Grignard reagent can react with atmospheric oxygen or carbon dioxide if the inert atmosphere is not maintained.

Q6: I've heard about "Turbo-Grignard" reagents. Would this be beneficial for my system?

A6: Yes, a "Turbo-Grignard" reagent, which is a solution of a Grignard reagent with lithium chloride (e.g., i-PrMgCl·LiCl), could be highly advantageous.[13] Instead of direct formation, you could perform a metal-halogen exchange. The aryl iodide would be treated with the i-PrMgCl·LiCl.

Advantages of the Turbo-Grignard Approach:

  • Increased Reactivity and Solubility: The presence of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and kinetically more reactive species.[13]

  • High Functional Group Tolerance: These reagents often exhibit better tolerance for sensitive functional groups.[14][15]

  • Milder Conditions: The exchange reaction can often be performed at lower temperatures (e.g., -20 °C to 0 °C), which can help to suppress side reactions and improve the stability of the functionalized Grignard reagent.[16]

Experimental Protocols

Protocol 1: Standard Grignard Formation

This protocol outlines the direct formation of the Grignard reagent from 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under an inert atmosphere.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the purple iodine vapor is observed. Allow to cool.

  • Solvent Addition: Add a small amount of anhydrous THF to cover the magnesium turnings.

  • Initiation: In the dropping funnel, prepare a solution of 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion (approx. 10%) of this solution to the magnesium suspension. The reaction should initiate, as evidenced by a gentle bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Addition: Once the reaction has initiated, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium has been consumed. The resulting greyish-brown solution is your Grignard reagent.

  • Usage: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction.

Protocol 2: Iodine-Magnesium Exchange using i-PrMgCl·LiCl

This protocol provides an alternative method using a "Turbo-Grignard" reagent for potentially higher yields and functional group tolerance.

Materials:

  • 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene

  • iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in THF (commercially available solution)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: In a flame-dried, inert-atmosphere flask, dissolve 2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzene (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to the recommended temperature for the exchange, typically between -10 °C and 0 °C.

  • Addition: Slowly add the i-PrMgCl·LiCl solution (1.05-1.1 equivalents) dropwise to the cooled solution of the aryl iodide, maintaining the internal temperature.

  • Reaction: Stir the mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots and analyzing by GC-MS or LC-MS.

  • Result: The resulting solution contains your desired Grignard reagent, ready for reaction with an electrophile.

Visualizing the Process

Diagram 1: Troubleshooting Grignard Initiation Failure

G start Grignard Reaction Fails to Initiate check_anhydrous Are all components (glassware, solvent, substrate) rigorously anhydrous? start->check_anhydrous activate_mg Is the Magnesium surface activated? check_anhydrous->activate_mg Yes re_dry Action: Re-dry all components. Use freshly distilled solvent. check_anhydrous->re_dry No chemical_activation Action: Add an iodine crystal or 1,2-dibromoethane. activate_mg->chemical_activation No mechanical_activation Action: Vigorously stir Mg turnings before solvent addition. activate_mg->mechanical_activation No success Initiation Successful activate_mg->success Yes re_dry->start chemical_activation->success mechanical_activation->success

Caption: A decision tree for troubleshooting Grignard initiation failure.

Diagram 2: Competing Reaction Pathways

G Aryl_I Aryl-Iodide (Ar-I) Grignard Desired Grignard Reagent (Ar-MgI) Aryl_I->Grignard + Mg (Desired Pathway) Mg Magnesium (Mg) Dimer Wurtz Homocoupling Product (Ar-Ar) Grignard->Dimer + Ar-I (Side Reaction)

Caption: Pathways for Grignard formation versus Wurtz coupling.

Quantitative Data Summary

ParameterStandard Grignard FormationI/Mg Exchange with i-PrMgCl·LiClRationale & Key Considerations
Typical Yield 50-75%70-90%Exchange reactions often provide higher yields by avoiding direct issues with Mg surface passivation.
Reaction Temp. Room Temp to Reflux (~65°C)-10 °C to 0 °CLower temperatures for the exchange method minimize side reactions and preserve sensitive functional groups.
Key Challenge Initiation, Wurtz CouplingPrecise stoichiometry, anhydrous transfer of reagentsThe standard method's main hurdles are physical (Mg surface), while the exchange method's are technical (handling reactive solutions).
Functional Group Tolerance GoodExcellentThe milder conditions and enhanced reactivity of the "Turbo-Grignard" reagent improve compatibility with other functional groups.[14][15]

References

  • Functional group tolerant Kumada-Corriu-Tamao coupling of nonactivated alkyl halides with aryl and heteroaryl nucleophiles: catalysis by a nickel pincer complex permits the coupling of functionalized Grignard reagents. Journal of the American Chemical Society, 2009. [Link]

  • Functional Group Tolerant Kumada−Corriu−Tamao Coupling of Nonactivated Alkyl Halides with Aryl and Heteroaryl Nucleophiles: Catalysis by a Nickel Pincer Complex Permits the Coupling of Functionalized Grignard Reagents. Journal of the American Chemical Society, 2009. [Link]

  • Functionalized Grignard Reagents in Kumada Cross‐Coupling Reactions. Request PDF. [Link]

  • Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Request PDF. [Link]

  • Kumada coupling. Wikipedia. [Link]

  • Knochel-Hauser Base. Chem-Station Int. Ed. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Royal Society of Chemistry, 2023. [Link]

  • Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ResearchGate. [Link]

  • Grignards on lithium. The chemical reaction database. [Link]

  • Turbo-Hauser bases. Wikipedia. [Link]

  • Organomagnesiums On-demand. Vapourtec. [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry, 2000. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Formation of Grignard Reagents from Organic Halides. University of Calgary. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PMC. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

  • Reactions of Fluoroalkanes with Mg@Mg Bonds: Scope, sp3C@F/sp2C@F Coupling. Wiley Online Library. [Link]

  • Grignard reaction tips and help. Reddit. [Link]

  • Optimization of the Grignard reagent formation. ResearchGate. [Link]

  • Cross-coupling of aryl Grignard reagents with aryl iodides and bromides through S(RN)1 pathway. Semantic Scholar. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. PMC. [Link]

Sources

Validation & Comparative

HPLC retention time comparison of MOM-protected vs free phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Methoxymethyl (MOM) protected phenols consistently exhibit longer retention times (


) than their free phenol counterparts. [1]

This shift is driven by two primary factors:

  • Increased Lipophilicity: The addition of the MOM group (-CH

    
    OCH
    
    
    
    ) increases the hydrophobicity (LogP) of the molecule.
  • Loss of Hydrogen Bond Acidity: Masking the phenolic hydroxyl group eliminates its ability to donate hydrogen bonds to the polar mobile phase, reducing its solubility in the aqueous fraction and increasing interaction with the non-polar stationary phase (e.g., C18).

Critical Warning: While MOM ethers are stable under basic conditions, they are acid-labile . Standard acidic mobile phases (e.g., 0.1% TFA, pH ~2.[2]0) can induce on-column hydrolysis, leading to peak splitting or appearance of the deprotected phenol peak.

Part 1: Mechanistic Basis of Separation

Polarity and Interaction Profiles

The separation of free phenols from their MOM-protected derivatives relies on manipulating the solute's interaction with the stationary phase (hydrophobic interaction) versus the mobile phase (solvation).

FeatureFree Phenol (Ph-OH)MOM-Protected Phenol (Ph-O-MOM)Chromatographic Impact
Functional Group Hydroxyl (-OH)Acetal (-O-CH

-O-CH

)
MOM is less polar.
H-Bonding Donor & AcceptorAcceptor OnlyPhenol solvates better in water/MeOH.
LogP (Approx) ~1.5 (e.g., Phenol)~1.9 - 2.2MOM binds stronger to C18.
pKa ~10 (Ionizable at high pH)Non-ionizableMOM retention is pH-independent (unless hydrolyzed).
The "Hydrophobic Shift"

The MOM protection introduces a methylene and a methyl group while masking the polar -OH. On a C18 column, this results in a predictable elution order:

  • Early Elution: Free Phenol (More interaction with aqueous mobile phase).

  • Late Elution: MOM-Ether (Stronger Van der Waals interaction with C18 chains).

Visualizing the Interaction Logic

G cluster_0 Chemical Transformation cluster_1 RP-HPLC Interaction (C18 Column) Phenol Free Phenol (Ph-OH) Polar H-Donor MOM_Reagent + MOM-Cl / Base Phenol->MOM_Reagent MobilePhase Mobile Phase (Polar/Aqueous) Phenol->MobilePhase Strong H-Bonding Stationary Stationary Phase (Non-polar C18) Phenol->Stationary Weak Retention MOM_Ether MOM-Ether (Ph-O-CH2OCH3) Lipophilic Acetal MOM_Reagent->MOM_Ether MOM_Ether->MobilePhase Weak Interaction MOM_Ether->Stationary Strong Hydrophobic Interaction

Caption: Transformation from polar phenol to lipophilic MOM-ether alters the dominant chromatographic forces, shifting equilibrium toward the stationary phase.

Part 2: Experimental Protocol & Method Development

Mobile Phase Selection (Stability vs. Resolution)

The choice of mobile phase is critical due to the acid sensitivity of the acetal linkage in MOM ethers.

  • Recommended: Ammonium Acetate (10 mM, pH 6.8) or 0.1% Formic Acid (if run time < 15 min).

  • Avoid: High concentrations of TFA (>0.1%) or high temperatures (>40°C) for extended periods.

Standard Analytical Method (C18)

This generic protocol separates most phenol/MOM-phenol pairs.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm or 5 µm, 4.6 x 100 mm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C (Keep low to prevent hydrolysis).

  • Detection: UV @ 254 nm (Aromatic ring) or 280 nm (Phenolic absorption).

  • Gradient:

Time (min)% Buffer (A)% Acetonitrile (B)
0.0955
10.0595
12.0595
12.1955
15.0955
Sample Preparation
  • Solvent: Dissolve samples in Acetonitrile (ACN). Avoid alcohols (MeOH) if trace acid is present, as this can induce acetal exchange.

  • Concentration: 0.5 - 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Do not use Nylon if acidic, as it may leach contaminants or bind phenols).

Part 3: Data Analysis & Troubleshooting

Comparative Retention Data (Representative)

The following table illustrates the typical retention shift observed under the standard gradient conditions described above.

CompoundStructureLogP (Est.)Retention Time (

)
Peak Shape
Phenol Ph-OH1.464.2 min Often tails (silanol interaction)
MOM-Phenol Ph-O-CH

OCH

1.957.8 min Sharp, symmetrical
4-Nitrophenol O

N-Ph-OH
1.915.5 min Broad (pH dependent)
MOM-4-Nitrophenol O

N-Ph-O-MOM
2.459.1 min Sharp
Troubleshooting Guide
Issue 1: Peak Splitting of the MOM Derivative

Symptom: The MOM peak appears as a doublet, or a small pre-peak appears at the retention time of the free phenol. Cause: On-column hydrolysis.[4] The acidic mobile phase (e.g., 0.1% TFA, pH 2) is cleaving the acetal group during the run. Solution:

  • Switch to a neutral pH buffer (Ammonium Acetate, pH 6-7).

  • Reduce column temperature to 20°C.

  • Use Formic Acid instead of TFA (TFA is a stronger acid).

Issue 2: Peak Tailing of the Free Phenol

Symptom: The phenol peak has a "shark fin" shape. Cause: Interaction between the acidic phenol proton and residual silanols on the silica support. Solution:

  • Use an end-capped column (e.g., "Base Deactivated" or "HILIC" mode if very polar).

  • Increase buffer ionic strength (e.g., 25 mM Phosphate).

Method Development Workflow

HPLC_Workflow Start Start: Phenol vs MOM-Phenol Separation CheckpH Check Mobile Phase pH Start->CheckpH Acidic Acidic (TFA/Formic) pH < 3 CheckpH->Acidic Standard RP Neutral Neutral (NH4OAc) pH ~ 6-7 CheckpH->Neutral Preferred Risk RISK: MOM Hydrolysis (On-column degradation) Acidic->Risk Safe SAFE: Stable MOM Ether Neutral->Safe Risk->Neutral If degradation observed Decision Is Phenol Peak Tailing? Risk->Decision If stable (short run) Safe->Decision EndCap Use End-capped Column or Increase Ionic Strength Decision->EndCap Yes Success Optimized Method: Distinct tR, Sharp Peaks Decision->Success No EndCap->Success

Caption: Decision tree for optimizing separation while mitigating MOM hydrolysis risks.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed stability profiles of MOM ethers).

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide. Link

  • PubChem. (2025).[6][7] Compound Summary: Methoxymethyl phenyl ether.[1] National Library of Medicine. Link

  • Dolan, J. (2023).[2] Dirty TFA: Troubleshooting Acidic Mobile Phases. Separation Science. Link

  • BenchChem. (2025). MOM Protecting Group: Stability and Deprotection Mechanisms. Link

Sources

A Comparative Guide to the Reactivity of 2-Fluoro-1-iodo- vs. 2-Fluoro-1-bromo-benzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

<A_I>

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, halogenated aromatic compounds are indispensable building blocks. Their utility is largely defined by their participation in a host of cross-coupling and metallation reactions, which form the bedrock of complex molecule construction. Among these, 2-fluoro-1-iodo-benzene and 2-fluoro-1-bromo-benzene derivatives are of particular interest due to the unique interplay of the halogen atoms and the fluorine substituent.

This guide provides an in-depth, data-driven comparison of the reactivity of these two classes of compounds. We will delve into the fundamental principles governing their differential reactivity, supported by experimental data from seminal cross-coupling reactions and metallation procedures. Our objective is to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in substrate selection and reaction optimization.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between iodo- and bromo-aromatic compounds stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond, a factor that profoundly influences the kinetics of many reactions, especially those initiated by oxidative addition to a metal center.

Bond (in Phenyl Halide)Bond Dissociation Energy (kJ/mol)
C-I~272[1]
C-Br~335[1]
C-Cl~397
C-F~523

This table summarizes the approximate bond dissociation energies for carbon-halogen bonds in aryl halides. The lower BDE of the C-I bond makes it more susceptible to cleavage, rendering iodoarenes generally more reactive than their bromoarene counterparts in reactions like palladium-catalyzed cross-couplings.[1]

The Influence of the Ortho-Fluoro Substituent

The presence of a fluorine atom ortho to the C-X (X = I, Br) bond introduces both steric and electronic effects that modulate reactivity.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can decrease the electron density of the aromatic ring and the C-X bond.[2] This effect is most pronounced at the ortho position.[2]

  • Mesomeric Effect (+M): Fluorine can also donate a lone pair of electrons to the aromatic π-system through resonance.[2][3] This effect can partially counteract the inductive withdrawal, particularly at the para position.[2] For electrophilic aromatic substitution, this makes fluorobenzene strongly para-directing.[2]

  • Steric Hindrance: The ortho-fluoro group can introduce steric bulk, which may influence the approach of catalysts and reagents to the reaction center.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a Pd(0) complex.[4][5] The lower BDE of the C-I bond generally leads to a faster rate of oxidative addition for 2-fluoro-1-iodo-benzene derivatives compared to their bromo- counterparts.[6][7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)–C(sp²) bonds.[8] Experimental evidence consistently demonstrates the superior reactivity of aryl iodides over aryl bromides in this reaction.[9]

Illustrative Comparison:

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
2-Fluoro-1-iodobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 2h>95
2-Fluoro-1-bromobenzenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80 °C, 12h~70

This table presents a hypothetical but representative comparison based on general reactivity trends observed in Suzuki-Miyaura couplings. The iodo derivative is expected to react faster and give higher yields under identical conditions.

The enhanced reactivity of the iodo-derivative allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[9][10]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][11] Similar to the Suzuki coupling, the reactivity trend I > Br is well-established.[12][13]

Key Considerations:

  • Reaction Rates: 2-Fluoro-1-iodobenzene derivatives will typically undergo Sonogashira coupling at a significantly faster rate than the corresponding bromo compounds.[12]

  • Catalyst System: While standard Pd/Cu catalyst systems are effective for iodoarenes, more active catalysts or harsher conditions may be required for bromoarenes.[11][14]

  • Selectivity: In molecules containing both iodo and bromo substituents, the Sonogashira coupling will selectively occur at the C-I bond.[11]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds.[15] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The general reactivity trend of aryl halides (I > Br > Cl) also holds for this transformation.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-1-iodobenzene

  • To a dry Schlenk tube under an inert atmosphere, add 2-fluoro-1-iodobenzene (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is a general guideline and may require optimization for specific substrates.

Visualizing the Catalytic Cycle

The following diagram illustrates the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key oxidative addition step where the reactivity difference between the iodo- and bromo-derivatives is most pronounced.

Palladium_Cross_Coupling_Cycle cluster_reactivity Reactivity: I > Br Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X(L2) (Oxidative Addition Complex) Oxidative_Addition->Pd(II)_Complex Transmetallation Transmetallation Pd(II)_Complex->Transmetallation R-M Pd(II)_Intermediate Ar-Pd(II)-R(L2) Transmetallation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R (Coupled Product) Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Metallation Reactions

Metallation reactions, such as Grignard reagent formation and lithium-halogen exchange, are fundamental transformations for creating organometallic reagents, which are versatile nucleophiles in organic synthesis.

Grignard Reagent Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The reactivity of aryl halides in this process generally follows the trend I > Br > Cl.[18]

  • 2-Fluoro-1-iodobenzene: Will readily react with magnesium to form the corresponding Grignard reagent.

  • 2-Fluoro-1-bromobenzene: Also forms a Grignard reagent, but the reaction may require activation of the magnesium (e.g., using a crystal of iodine) and may be slower than with the iodo-derivative.[19]

A noteworthy side reaction for 2-halofluorobenzenes is the potential for the formed Grignard reagent to eliminate the fluoride ion, leading to the formation of a highly reactive benzyne intermediate.[20][21]

Lithium-Halogen Exchange

Lithium-halogen exchange is a rapid reaction that typically involves the treatment of an aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium.[22][23] The rate of exchange follows the trend I > Br > Cl.[22][24][25]

  • 2-Fluoro-1-iodobenzene: Undergoes rapid lithium-halogen exchange at low temperatures (e.g., -78 °C) to selectively form 2-fluorophenyllithium.[26]

  • 2-Fluoro-1-bromobenzene: Will also undergo lithium-halogen exchange, but the reaction is generally slower than with the iodo-analog.[22]

Experimental Workflow: Selective Lithium-Halogen Exchange

Lithium_Halogen_Exchange_Workflow start Start step1 Dissolve 2-Fluoro-1-iodobenzene in anhydrous THF at -78 °C start->step1 step2 Add n-Butyllithium dropwise step1->step2 step3 Stir for a short period (e.g., 15-30 min) step2->step3 step4 Quench with an electrophile (E+) step3->step4 end Product: 2-Fluoro-1-E-benzene step4->end

Caption: Workflow for selective lithium-halogen exchange followed by electrophilic quench.

Conclusion

The comparative reactivity of 2-fluoro-1-iodo-benzene and 2-fluoro-1-bromo-benzene derivatives is unequivocally dictated by the inherent properties of the carbon-halogen bond. The weaker C-I bond consistently renders the iodo-derivatives more reactive across a spectrum of synthetically crucial reactions, including palladium-catalyzed cross-couplings and metallations. This enhanced reactivity translates to milder reaction conditions, faster reaction times, and often higher yields.

For researchers and drug development professionals, a clear understanding of these reactivity differences is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures. While 2-fluoro-1-bromo-benzene derivatives remain valuable and often more cost-effective synthons, their iodo- counterparts offer a distinct advantage in terms of reactivity, which can be critical in challenging synthetic campaigns.

References

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate.[Link]

  • Electrophilic aromatic directing groups. Wikipedia.[Link]

  • Oxidative Addition to Palladium(0) Diphosphine Complexes: Observations of Mechanistic Complexity with Iodobenzene as Reactant. ResearchGate.[Link]

  • Palladium-catalysed C–F alumination of fluorobenzenes: mechanistic diversity and origin of selectivity. PubMed Central.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • Oxidative Addition & Reductive Elimination. St. Benedict & St. John's.[Link]

  • Viable pathways for the oxidative addition of iodobenzene to palladium(0)-triphenylphosphine-carbonyl complexes: a theoretical study. Dalton Transactions.[Link]

  • Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. The Hartwig Group.[Link]

  • Metal–halogen exchange. Wikipedia.[Link]

  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. ChemRxiv.[Link]

  • On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ACS Publications.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Metal-halogen exchange. ETH Zurich.[Link]

  • Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. MDPI.[Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators? Chemistry Steps.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]

  • Sonogashira Coupling. Chemistry LibreTexts.[Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI.[Link]

  • 1 Lithium Halogen Exchange. Scribd.[Link]

  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Organic Chemistry Portal.[Link]

  • lithium halogen exchange #1 revised. University of Wisconsin-Madison.[Link]

  • Directing Effects. Chemistry LibreTexts.[Link]

  • Bond Dissociation Energies. University of Toronto.[Link]

  • The C — Br bond is stronger. The C -Br bond has the higher bond dissociation . energy. The [Chemistry]. Gauth.[Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. PubMed Central.[Link]

  • 1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange.[Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints.[Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora.[Link]

  • Dissociation energies (in kJ mol 71 ) of C7Hal (Hal = Cl, Br, I) and... ResearchGate.[Link]

  • Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene? Quora.[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PubMed Central.[Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Publications.[Link]

  • Results for the Suzuki-Miyaura reactions between a para-dihalobenzene... ResearchGate.[Link]

  • Why are halogens ortho- para- directors? Master Organic Chemistry.[Link]

  • 4-Bromo-2-fluoro-1-iodobenzene. PubChem.[Link]

  • The developing steric hindrance and ortho effect in aromatic amides. ResearchGate.[Link]

  • (a) Bromobenzene, iodine, and magnesium in the fl ask; (b) after THF... ResearchGate.[Link]

  • Buchwald-Hartwig aminations on bromoflavones. ResearchGate.[Link]

  • Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Pendidikan Kimia.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.